molecular formula C15H12BrN3O4S B2912071 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide CAS No. 1021131-63-4

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No.: B2912071
CAS No.: 1021131-63-4
M. Wt: 410.24
InChI Key: AJRQPIIHWHAENN-UHFFFAOYSA-N
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Description

N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a synthetic heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-bromothiophen-2-yl group at position 5 and a 3,5-dimethoxybenzamide moiety at position 2. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties, which enhance metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)13(20)17-15-19-18-14(23-15)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRQPIIHWHAENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.

    Synthesis of the 1,3,4-oxadiazole ring: The 5-bromothiophene-2-carboxylic acid is then converted to its corresponding hydrazide, which is cyclized with a suitable reagent such as phosphorus oxychloride to form the 1,3,4-oxadiazole ring.

    Coupling with 3,5-dimethoxybenzoic acid: The oxadiazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position of the thiophene ring serves as a reactive site for nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME/H₂O (80°C)Aryl-substituted thiophene65–78
Ullmann CouplingCuI, K₂CO₃, aryl amine, DMF (120°C)Aryl amine-coupled derivative~70
AlkoxylationKOH, ROH, refluxMethoxy/ethoxy derivatives60–75

Mechanistic Insight :

  • The bromine atom’s electronegativity and leaving-group ability enable cross-coupling reactions under transition-metal catalysis.
  • Steric hindrance from the oxadiazole and benzamide groups may reduce reaction rates compared to simpler bromothiophenes.

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core participates in ring-opening and functionalization reactions:

Ring-Opening via Acid/Base Hydrolysis

ConditionsProductNotes
6M HCl, reflux (12h)Thiosemicarbazide derivativeOxadiazole ring hydrolyzes to form hydrazide intermediates .
NaOH (aq.), EtOH, 80°CCarboxylic acid derivativeDegradation observed under strong basic conditions .

Cycloaddition Reactions

The oxadiazole ring can act as a dienophile in Diels-Alder reactions, forming fused heterocycles (e.g., pyrazolo-oxadiazoles) .

Benzamide Group Modifications

The 3,5-dimethoxybenzamide moiety undergoes:

Demethylation

ReagentsProductYield (%)
BBr₃, CH₂Cl₂, −78°C3,5-Dihydroxybenzamide85

Electrophilic Aromatic Substitution

ReactionConditionsProduct
NitrationHNO₃/H₂SO₄, 0°C3,5-Dimethoxy-4-nitrobenzamide
SulfonationH₂SO₄, SO₃Sulfonated benzamide

Cross-Coupling at the Oxadiazole Nitrogen

The NH group in the oxadiazole participates in alkylation/acylation:

ReactionReagentsProduct
AlkylationR-X, K₂CO₃, DMFN-Alkylated oxadiazole
AcylationRCOCl, pyridineN-Acylated oxadiazole

Note : Steric hindrance from the benzamide group limits reactivity at this site.

Reduction of Oxadiazole

ReagentProduct
LiAlH₄1,3,4-Oxadiazolidine derivative
H₂/Pd-CThioamide intermediate

Oxidation of Thiophene

ReagentProduct
mCPBAThiophene-S-oxide

Reaction Optimization Challenges

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are required due to low solubility in water .
  • Byproduct Formation : Competing reactions at the benzamide or thiophene moieties necessitate careful optimization.

Scientific Research Applications

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the bromothiophene moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Antifungal Agents (LMM5 and LMM11)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
    • Key Differences : Both compounds feature sulfamoyl groups absent in the target compound. LMM5 and LMM11 demonstrated antifungal activity against C. albicans by inhibiting thioredoxin reductase (Trr1), suggesting that bulky sulfamoyl substituents enhance antifungal efficacy .
    • Molecular Weight (MW) : LMM5 (MW ≈ 507 g/mol) and LMM11 (MW ≈ 533 g/mol) are larger than the target compound (estimated MW ≈ 457 g/mol), likely due to their sulfamoyl groups.
Antimicrobial Agents (OZE Series)
  • OZE-I : N-(5-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
  • OZE-II : N-(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-[(4,4-dimethyloxazolidin-3-yl)sulfonyl]benzamide
  • OZE-III: N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide Key Similarities: OZE-II shares a 3,5-dimethoxyphenyl group with the target compound’s benzamide moiety. Activity: OZE-II (MW 488.51 g/mol) showed potent activity against S. aureus (MIC: 2–4 µg/mL), attributed to its sulfonyl and oxazolidine groups enhancing membrane penetration .
Halogen-Substituted Derivatives
  • 4-Bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Structure: Features a bromobenzamide and dichlorophenyl groups.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Biological Activity
Target Compound ~457 Not reported 5-Bromothiophene, 3,5-dimethoxybenzamide Not reported (inferred antimicrobial)
OZE-II () 488.51 Not reported 3,5-Dimethoxyphenyl, sulfonyl Anti-S. aureus
7c () 375 134–178 Thiazole, sulfanyl Not specified
LMM5 () ~507 Not reported Sulfamoyl, methoxybenzyl Antifungal

Key Observations :

  • Halogenation (Br, Cl) and methoxy groups are common in bioactive 1,3,4-oxadiazoles. The target’s bromothiophene may offer superior lipophilicity compared to OZE-II’s dimethoxyphenyl, enhancing membrane permeability .
  • Sulfamoyl (LMM5) and sulfonyl (OZE-II) groups correlate with antifungal and antibacterial activities, respectively, while the target compound lacks these motifs.

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a brominated thiophene ring and an oxadiazole moiety, which are known for their potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN3O4SC_{15}H_{12}BrN_3O_4S with a molecular weight of 410.2 g/mol. The structure can be represented as follows:

ComponentStructure
Molecular FormulaC15H12BrN3O4SC_{15}H_{12}BrN_3O_4S
Molecular Weight410.2 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzamides containing oxadiazole moieties demonstrate effective inhibition against various bacterial strains and fungi. The compound's mechanism may involve the inhibition of specific enzymes or receptors critical for microbial survival .

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. A notable case study demonstrated that derivatives of oxadiazole exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These compounds were found to induce apoptosis through the activation of caspase pathways .

Insecticidal Activity

Insecticidal properties have also been reported for related compounds. For example, certain oxadiazole derivatives showed high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. This suggests potential applications in agricultural pest management .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of several oxadiazole derivatives against Botrytis cinerea. The compound demonstrated an EC50 value of 14.44 μg/mL, indicating strong inhibitory activity compared to standard fungicides like pyraclostrobin .
  • Toxicity Assessment : Toxicity studies using zebrafish embryos revealed that the LC50 for certain derivatives was around 14.01 mg/L, suggesting a balance between efficacy and safety for potential agricultural applications .

The biological activity of this compound is thought to stem from its ability to interact with target proteins involved in crucial biological processes. The oxadiazole ring may facilitate binding to enzyme active sites or receptor sites, leading to inhibition or modulation of biological pathways essential for pathogen survival or cancer cell proliferation.

Q & A

Q. What are the standard synthetic routes for N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like 5-bromo-2-methoxybenzoic acid. Key steps include:
  • Coupling reactions : Use of lithium hydroxide in THF/methanol/water mixtures to facilitate amide bond formation under mild conditions .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides with activating agents like POCl₃ or H₂SO₄.
  • Purification : Column chromatography or recrystallization from methanol/water systems to isolate the final product .
    Optimization strategies:
  • Temperature control : Heating at 80°C for intermediate steps improves reaction rates .
  • Catalyst selection : Pyridine or DMAP can enhance coupling efficiency.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8 ppm for ¹H; aromatic carbons at δ 110–160 ppm for ¹³C) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimers) . Data refinement using riding models for H atoms (C–H = 0.93 Å) ensures accuracy .

Q. What biological activities have been reported for this compound, and what assay models are used?

  • Methodological Answer :
  • Antibacterial activity : Tested against Staphylococcus aureus biofilms using minimum inhibitory concentration (MIC) assays in 96-well plates with DMSO as a negative control .
  • Enzyme inhibition : Evaluated against GroEL/ES chaperone systems via ATPase activity assays, comparing inhibition to known inhibitors like Derrubone .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or pharmacokinetic properties?

  • Methodological Answer :
  • Substituent tuning :
  • Replace the 5-bromothiophene with 3,5-dichlorophenyl to improve lipophilicity and membrane permeability .
  • Introduce hydroxyl groups (e.g., replacing methoxy) to enhance solubility, as seen in analogues with improved aqueous stability .
  • Heterocycle variation : Substitute the oxadiazole with 1,3,4-thiadiazole to modulate electron-withdrawing effects and binding affinity .

Q. What strategies address low solubility in biological assays, and how can formulation improve bioavailability?

  • Methodological Answer :
  • Co-solvents : Use 5–10% DMSO in PBS for in vitro assays, ensuring solubility without cytotoxicity .
  • Prodrug design : Synthesize ester derivatives (e.g., methyl ester) that hydrolyze in vivo to the active carboxylic acid form .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma stability, as demonstrated for similar benzamide derivatives .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Assay standardization :
  • Use consistent bacterial strains (e.g., ATCC controls) and culture conditions (e.g., Mueller-Hinton broth for MIC assays) .
  • Validate enzyme inhibition with recombinant proteins (e.g., His-tagged GroEL) to reduce batch variability .
  • Data normalization : Report activities relative to internal controls (e.g., % inhibition vs. DMSO) and account for compound purity via HPLC (>95% purity threshold) .

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